
2-(Phenoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)pyrrolidine is a compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 and is typically stored at room temperature . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 2-(Phenoxymethyl)pyrrolidine includes a five-membered pyrrolidine ring and a phenoxymethyl group . The compound contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Phenoxymethyl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These include reactions with primary amines and diols , and reactions with alkyl nitrene precursors .Applications De Recherche Scientifique
- The pyrrolidine ring, including its derivatives, serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists widely use it to create molecules for treating human diseases . The key features driving interest in this scaffold include:
- Some pyrrolidine alkaloids, including derivatives of 2-(Phenoxymethyl)pyrrolidine, demonstrate antioxidant and anti-inflammatory activities. These properties make them potential candidates for therapeutic interventions .
Medicinal Chemistry and Drug Discovery
Antioxidant and Anti-Inflammatory Properties
Safety and Hazards
2-(Phenoxymethyl)pyrrolidine should be handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes . It should not be ingested or inhaled, and any dust or aerosols should be avoided . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Orientations Futures
Pyrrolidine derivatives, including 2-(Phenoxymethyl)pyrrolidine, are of interest in the field of drug discovery due to their potential biological activity . They are often used as scaffolds for the development of new biologically active compounds . Future research may focus on further exploring the biological activity of these compounds and developing new synthetic methods for their production .
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives can interact with various biological targets . More research is needed to identify the specific targets of 2-(Phenoxymethyl)pyrrolidine.
Mode of Action
The exact mode of action of 2-(Phenoxymethyl)pyrrolidine is currently unknown due to the lack of specific studies on this compound. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific interactions of 2-(Phenoxymethyl)pyrrolidine with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities
Result of Action
As a pyrrolidine derivative, it may share some of the biological activities common to this class of compounds, such as antioxidant, anti-inflammatory, and neuropharmacological effects . .
Propriétés
IUPAC Name |
2-(phenoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


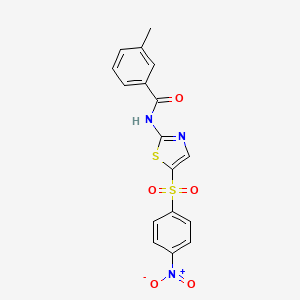
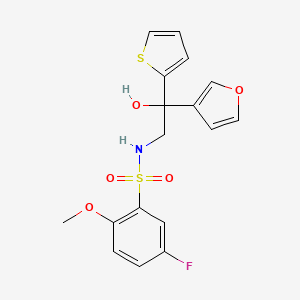
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
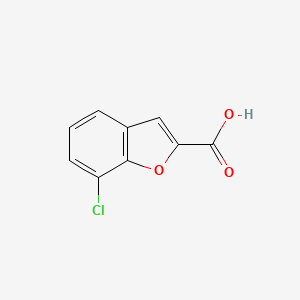
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)
![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)
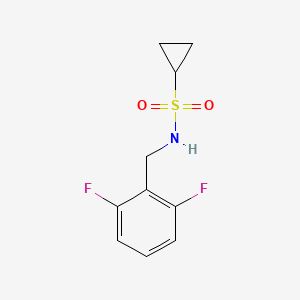
![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)
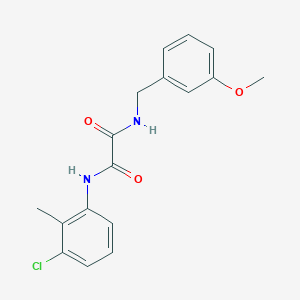
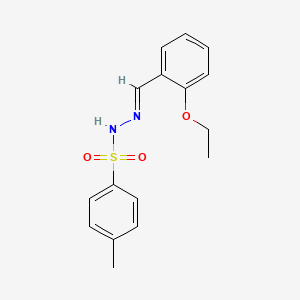
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2688843.png)